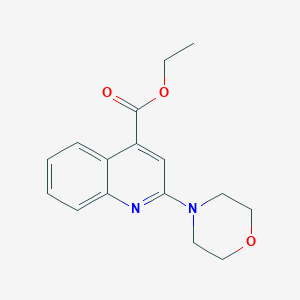

Ethyl 2-(morpholin-4-yl)quinoline-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

7147-97-9 |

|---|---|

Molecular Formula |

C16H18N2O3 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

ethyl 2-morpholin-4-ylquinoline-4-carboxylate |

InChI |

InChI=1S/C16H18N2O3/c1-2-21-16(19)13-11-15(18-7-9-20-10-8-18)17-14-6-4-3-5-12(13)14/h3-6,11H,2,7-10H2,1H3 |

InChI Key |

OVEOXPFEGLBGTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=CC=CC=C21)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-morpholinoquinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline-4-carboxylic acid with morpholine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitution reactions at multiple positions, enabling structural diversification for pharmaceutical applications.

Table 1: Substitution Reactions and Conditions

-

Key Findings :

-

Suzuki-Miyaura cross-coupling efficiently introduces aromatic groups (e.g., phenyl, thienyl) at the 2-position under microwave conditions, enhancing reaction rates and yields .

-

Amide coupling at the 4-position enables the incorporation of pharmacologically relevant amines, critical for optimizing bioactivity .

-

Hydrolysis

The ethyl ester group is susceptible to hydrolysis, forming carboxylic acid derivatives.

Table 2: Hydrolysis Conditions and Outcomes

| Reagents | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Aqueous NaOH or KOH | Reflux in ethanol/water | 2-Morpholinoquinoline-4-carboxylic acid | Intermediate for further functionalization | |

| Concentrated HCl or H₂SO₄ | Reflux in polar aprotic solvent | Acid chloride (if SOCl₂ used) | Precursor for amide/ester synthesis |

-

Mechanistic Insight :

Basic hydrolysis proceeds via nucleophilic attack on the ester carbonyl, while acidic conditions may lead to protonation and subsequent cleavage.

Oxidation Reactions

The morpholine and quinoline moieties participate in oxidation processes.

Table 3: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Significance | Reference |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Acetic acid, 60–80°C | Quinoline N-oxide derivative | Enhanced polarity for drug delivery | |

| Ozone (O₃) | Cold dichloromethane | Ring-opened intermediates | Study of oxidative degradation |

-

Applications :

N-Oxide formation alters electronic properties, potentially improving solubility and target binding in medicinal chemistry.

Functional Group Transformations

The morpholine ring and ester group enable additional modifications:

Table 4: Secondary Reactions

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Esterification | Alcohols, H₂SO₄ catalyst | Alternate esters (e.g., methyl, isopropyl) | |

| Morpholine Ring Modification | Alkyl halides, nucleophilic substitution | N-alkylated morpholine derivatives |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Ethyl 2-(morpholin-4-yl)quinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline-4-carboxylic acid with morpholine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include solvents like dichloromethane or toluene and are generally conducted under reflux conditions.

Key Reactions:

- Oxidation: Can yield quinoline N-oxide derivatives.

- Reduction: Converts the quinoline ring to dihydroquinoline derivatives.

- Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the quinoline ring, leading to diverse derivatives.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Quinoline derivatives have shown effectiveness against various pathogens, including bacteria and viruses. Studies indicate that modifications in the quinoline structure can enhance activity against specific strains, making these compounds valuable in developing new antimicrobial agents .

Anticancer Potential

The compound has also been studied for its anticancer properties. Research indicates that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, a study highlighted the synthesis of new quinoline compounds targeting EGFR (epidermal growth factor receptor), which plays a crucial role in tumor growth and survival. The synthesized compounds exhibited potent anti-proliferative effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

Antimalarial Activity

This compound is part of a broader class of quinoline derivatives that have shown promise as antimalarial agents. A series of related compounds were identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency and favorable pharmacokinetic profiles. These findings suggest that further optimization could lead to effective treatments for malaria .

Industrial Applications

In addition to its biological applications, this compound is utilized in materials science for developing substances with specific properties such as fluorescence and photostability. Its unique chemical structure allows for modifications that can tailor materials for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-morpholinoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The morpholine ring and ethyl ester group contribute to the compound’s overall binding affinity and specificity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Morpholine vs. Aryl/alkoxy substituents : The morpholine group in the target compound introduces conformational flexibility and hydrogen-bonding capacity compared to rigid aryl groups (e.g., 4-bromophenyl) or alkoxy chains .

- Ester vs. Acid at 4-position : Ethyl esters (e.g., target compound) are typically more lipophilic than carboxylic acids (e.g., 7-fluoro derivative in ), influencing bioavailability and membrane permeability .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectral and Physical Data

Key Observations:

- Melting Points: Aminophenyl derivatives (e.g., 110–112°C) exhibit lower melting points compared to pyrimidine conjugates (214–216°C), likely due to reduced crystallinity from flexible side chains .

- ¹³C NMR: The ester carbonyl signal (δ ~166 ppm) is consistent across analogues, while quinoline C2 substituents cause shifts in adjacent carbons (e.g., δ 158.3 for morpholine N-linked carbons) .

Key Observations:

- Microwave vs. Conventional Synthesis : Microwave irradiation (e.g., 150°C, 250 W) reduces reaction times to 20–40 minutes compared to hours for conventional heating .

- Esterification Efficiency: Yields for ethyl ester formation typically exceed 80% under optimized conditions (e.g., thionyl chloride in ethanol) .

Biological Activity

Ethyl 2-(morpholin-4-yl)quinoline-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a quinoline backbone with a morpholine substituent. The synthesis typically involves the reaction of morpholine with quinoline derivatives through various methods, including microwave-assisted synthesis and traditional heating techniques. The ethyl ester group enhances solubility and bioavailability, which are crucial for biological activity.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial and antifungal activities. For instance, studies have shown that similar quinoline compounds can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, indicating potential as broad-spectrum antibiotics .

Antiviral Properties

Recent research highlights the antiviral potential of quinoline derivatives against various viruses. This compound has shown promise in inhibiting enteroviruses, particularly Enterovirus D68 (EV-D68), by interfering with viral replication mechanisms . The structural optimization of similar compounds has led to enhanced antiviral potency, suggesting that modifications to the ethyl carboxylate group can significantly impact efficacy.

Anticancer Activity

The compound's anticancer properties are noteworthy. Quinoline derivatives have demonstrated cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). Studies indicate that these compounds may act by inducing apoptosis and inhibiting cell proliferation through various pathways, including the inhibition of epidermal growth factor receptor (EGFR) signaling .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of the morpholine ring enhances solubility and may improve interactions with target enzymes or receptors.

- Carboxylic Acid vs. Ester : The ethyl ester group has been shown to improve bioavailability compared to free acids in related structures.

- Hydrophobic Interactions : Modifications that increase hydrophobic character can enhance binding affinity to targets like DNA gyrase or viral proteins.

Case Study 1: Antibacterial Efficacy

A study evaluating a series of quinoline derivatives, including this compound, reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing that modifications to the quinoline structure could yield compounds with MICs as low as 0.5 µg/mL against resistant strains .

Case Study 2: Antiviral Activity Against EV-D68

In vitro studies demonstrated that this compound effectively inhibited EV-D68 replication with an EC50 value in the low micromolar range. Structural modifications were explored to enhance potency further; compounds with trifluoromethyl substitutions showed up to a tenfold increase in antiviral activity compared to earlier analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(morpholin-4-yl)quinoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via the Doebner-Miller reaction, starting with condensation of aniline derivatives and ethyl acetoacetate, followed by cyclization. Morpholine incorporation can be achieved through nucleophilic substitution or coupling reactions using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base . Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (room temperature for coupling steps), and purification via column chromatography (C18 reverse-phase columns with gradient elution) .

- Key Data : Yields for analogous quinoline-4-carboxylates range from 59% to 89% under optimized conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substituent positions and purity. For example, the quinoline C4-carboxylate typically resonates at ~164–166 ppm in NMR .

- X-ray Crystallography : Resolves structural features like dihedral angles (e.g., ~2.66° between quinoline rings) and hydrogen-bonding networks (C–H···O interactions) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks for related compounds at m/z 522) .

Q. How can researchers validate the crystallographic data of this compound?

- Methodology : Use SHELXL for refinement, ensuring disorder modeling (e.g., carboxyl group disorder in similar structures ). Validate via R-factor convergence (<5%), residual electron density analysis, and geometry checks (e.g., bond angles within 2σ of ideal values). Tools like WinGX and ORTEP aid in visualization and metric analysis .

Advanced Research Questions

Q. How can structural disorder in the carboxyl group be resolved during crystallographic refinement?

- Methodology :

Disorder Modeling : Split the disordered moiety into two positions with occupancy factors summing to 1.0.

Restraints : Apply distance and thermal parameter restraints in SHELXL to prevent overfitting .

Validation : Cross-check using Fourier difference maps and the ADDSYM algorithm to rule out missed symmetry .

- Example : Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate exhibited carboxyl disorder resolved via partial occupancy refinement .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence material properties?

- Methodology :

- Hydrogen Bonding : Identify C–H···O and C–H···F interactions using graph set analysis (e.g., motifs) .

- π-π Stacking : Measure interplanar distances between quinoline rings (typically 3.5–4.0 Å) .

- Impact : These interactions enhance thermal stability and solubility profiles, critical for pharmaceutical co-crystal design .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodology :

Docking Studies : Use AutoDock Vina to simulate binding to targets like 5HT3 receptors (common for quinoline carboxylates ).

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the phenyl ring) with antimicrobial IC values .

- Validation : Cross-reference with in vitro assays (e.g., MIC values against S. aureus or anti-proliferative activity in MTT assays) .

Q. What strategies mitigate oxidative degradation during storage or reaction conditions?

- Methodology :

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w.

- Storage : Use amber vials under inert gas (Ar/N) at −20°C, as analogs degrade in organic solvents over time .

- Reaction Control : Avoid prolonged exposure to RuO/NaIO oxidative systems unless targeting specific metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.